molecular formula C18H20N4O4 B2835765 Benzo[d][1,3]dioxol-5-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034317-78-5

Benzo[d][1,3]dioxol-5-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2835765
CAS RN: 2034317-78-5
M. Wt: 356.382
InChI Key: YRNPXZKRAOVKHP-UHFFFAOYSA-N
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Description

The compound “Benzo[d][1,3]dioxol-5-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxole subunit, which is an integral part of many natural products and synthetic compounds . This structural motif is present in a variety of compounds that possess important pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an expeditious synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The synthesis was achieved using stable and readily available starting material .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesized organoselenium compounds were transformed into various synthetically important unsymmetrical monoselenides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the thermal decomposition behavior of a similar compound was studied by thermogravimetric analysis .

Scientific Research Applications

Anticancer Activity

Benzo[d][1,3]dioxol-5-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone: has shown promise as an anticancer agent. Researchers have designed and synthesized a series of related compounds based on the indole nucleus, which is known for its diverse biological activities. Specifically, this compound has been evaluated for its antiproliferative activity against several cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . Further mechanistic studies revealed that it induces apoptosis in CCRF-CEM cancer cells by causing cell cycle arrest at the S phase.

Microtubule Targeting

The indole nucleus, a privileged structural motif, is often found in molecules with diverse mechanisms of action. Microtubules, composed of tubulin proteins, are a leading target for anticancer agents. Microtubule-targeting agents disrupt microtubule assembly, leading to mitotic blockade and cell apoptosis. While most known indole-based antitubulin agents incorporate di- or trimethoxyphenyl groups at the 3-position of the indole moiety, Benzo[d][1,3]dioxol-5-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone explores heteroaryl groups at this position .

Structure–Activity Relationships

Researchers have conducted extensive structure–activity relationship (SAR) studies to optimize the anticancer properties of indole-based compounds. Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 emerged as promising analogs, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells . These findings contribute to a comprehensive understanding of the SAR of indole anticancer molecules.

Other Potential Applications

While anticancer research dominates, there may be other unexplored applications for this compound. Further investigations could reveal its potential in areas such as neurobiology, drug delivery, or synthetic methodology.

Future Directions

The compound and its similar structures have potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure-activity relationships of similar molecules .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-21(2)16-8-19-9-17(20-16)26-13-5-6-22(10-13)18(23)12-3-4-14-15(7-12)25-11-24-14/h3-4,7-9,13H,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNPXZKRAOVKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

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